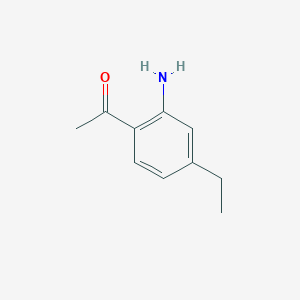

1-(2-Amino-4-ethylphenyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

141030-66-2 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(2-amino-4-ethylphenyl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3,11H2,1-2H3 |

InChI Key |

ISNJDSGIXFKGKO-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)C(=O)C)N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)C)N |

Synonyms |

Ethanone, 1-(2-amino-4-ethylphenyl)- (9CI) |

Origin of Product |

United States |

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for "1-(2-Amino-4-ethylphenyl)ethanone" Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-(2-Amino-4-ethylphenyl)ethanone. As a key intermediate in pharmaceutical development, optimizing its synthesis is critical for yield, purity, and scalability. This document, compiled by our senior application scientists, offers practical, field-proven insights to overcome common experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method for synthesizing this compound is a two-step process. This involves the Friedel-Crafts acylation of a suitable starting material, followed by a subsequent reaction to introduce the amino group. A common starting material is 3-ethylaniline, which is first protected, then acylated, and finally deprotected and rearranged. An alternative, though less common, approach is the Friedel-Crafts acylation of a protected p-toluidine derivative.[1]

Q2: What are the primary challenges encountered in this synthesis?

Researchers often face challenges with regioselectivity during the Friedel-Crafts acylation step, potential for polyacylation, and difficulties in purification of the final product. The presence of the activating amino group (or a precursor) can lead to multiple acylation products if not properly managed. Furthermore, the final product can be susceptible to oxidation and may require specific handling and purification techniques.

Q3: How does the choice of Lewis acid impact the Friedel-Crafts acylation?

The choice and stoichiometry of the Lewis acid are critical. Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used to activate the acylating agent.[2] However, due to the presence of the amine functionality in the broader synthesis scheme (even in a protected form), the Lewis acid can complex with it, deactivating the ring towards the desired electrophilic aromatic substitution.[3] Therefore, a stoichiometric amount of the Lewis acid is often required.[4] Milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), can be explored to minimize side reactions, though they may require harsher reaction conditions to achieve comparable yields.

Q4: What are typical impurities, and how can they be minimized?

Common impurities include isomers (e.g., acylation at different positions on the aromatic ring), polyacylated byproducts, and unreacted starting materials. To minimize these:

-

Isomers: Careful control of reaction temperature and slow, controlled addition of the acylating agent can improve regioselectivity.

-

Polyacylation: Using the acylating agent as the limiting reagent can help prevent multiple additions to the aromatic ring.[3][5] The electron-withdrawing nature of the first acyl group added to the ring deactivates it, making a second acylation less favorable.[5][6]

-

Starting Materials: Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures the reaction goes to completion.

Q5: What purification techniques are most effective for the final product?

A combination of techniques is often necessary.

-

Aqueous Workup: The reaction mixture is typically quenched with ice water to decompose the Lewis acid complex.[5]

-

Extraction: The product is then extracted into an organic solvent.

-

Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from isomers and other impurities.[7] A gradient elution system, for example with hexanes and ethyl acetate, is often employed.[7]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) can significantly enhance purity.[7]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |

| Low or No Product Yield | 1. Inactive Lewis Acid. 2. Deactivated starting material. 3. Insufficient reaction temperature or time. 4. Poor quality reagents. | 1. Use freshly opened or properly stored Lewis acid. Moisture can deactivate it. 2. Ensure the protecting group on the amine is stable under the reaction conditions and does not overly deactivate the ring. 3. Monitor the reaction by TLC/HPLC to determine the optimal reaction time. A modest increase in temperature may be beneficial, but be cautious of increased side product formation. 4. Use high-purity, anhydrous solvents and reagents. |

| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high. 2. Rapid addition of the acylating agent. 3. Choice of Lewis acid. | 1. Maintain a low and consistent reaction temperature, especially during the addition of the acylating agent. 2. Add the acylating agent dropwise over an extended period to control the reaction rate and heat generation. 3. Experiment with different Lewis acids. Milder Lewis acids may offer better selectivity in some cases. |

| Product is a Dark Oil or Tarry Substance | 1. Oxidation of the amino group. 2. Polymerization or decomposition at high temperatures. 3. Presence of colored impurities. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid excessive heating during the reaction and workup. 3. Consider treating the crude product with activated charcoal during recrystallization to remove colored impurities. |

| Difficulty in Product Purification | 1. Impurities have similar polarity to the product. 2. Oiling out during recrystallization. | 1. Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary. 2. If the product oils out, re-dissolve it in a minimal amount of hot solvent and allow it to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization. |

III. Experimental Workflow & Protocols

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Detailed Protocol: Friedel-Crafts Acylation of N-(3-ethylphenyl)acetamide

Materials:

-

N-(3-ethylphenyl)acetamide

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(3-ethylphenyl)acetamide and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Lewis Acid Addition: Slowly add anhydrous AlCl₃ to the stirred solution, ensuring the temperature remains below 5 °C.

-

Acylating Agent Addition: Add acetyl chloride dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Add 1M HCl to dissolve the aluminum salts.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Mechanistic Insights

The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Caption: Mechanism of the Friedel-Crafts Acylation.

The directing effects of the substituents on the aromatic ring are crucial for regioselectivity. The acetamido group is an ortho-, para-director, while the ethyl group is also an ortho-, para-director. The steric hindrance from the ethyl group and the electronic activation of the acetamido group will influence the final position of acylation.

V. References

-

Benchchem. (n.d.). Troubleshooting common issues in the Friedel-Crafts acylation of dibenzothiophene.

-

Chemtube3d. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

-

Benchchem. (n.d.). Recrystallization and purification techniques for 2'-Aminoacetophenone.

-

American Chemical Society. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS Publications.

-

National Center for Biotechnology Information. (n.d.). A Brief Introduction to Chemical Reaction Optimization. PMC.

-

Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.

-

TMP Chem. (2019, January 3). Friedel-Crafts acylation. YouTube.

-

Chem-Station. (2014, April 14). Friedel-Crafts Acylation.

-

Wikipedia. (n.d.). Friedel–Crafts reaction.

-

Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.

-

Scribd. (n.d.). Friedel-Crafts Alkylation vs. Acylation Guide.

-

ResearchGate. (n.d.). Reactions of acetophenone derivatives.

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

-

Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.

-

ResearchGate. (n.d.). Optimization of the reaction conditions.

-

Khan Academy. (n.d.). Friedel-Crafts acylation.

-

ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes.

-

PubChem. (n.d.). 1-(2-Amino-4-ethoxy-5-ethylphenyl)ethanone.

-

National Center for Biotechnology Information. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC.

-

Wisdom Lib. (2024, December 13). Substituted acetophenone: Significance and symbolism.

-

Benchchem. (n.d.). A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery.

-

Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.

-

Google Patents. (n.d.). US2753376A - Preparation of aminoacetophenones.

-

Benchchem. (n.d.). Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.

-

PubMed. (n.d.). Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to Synthetic Routes for 1-(2-Amino-4-ethylphenyl)ethanone

Introduction

1-(2-Amino-4-ethylphenyl)ethanone (CAS No: 141030-66-2) is a substituted aminoacetophenone that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its specific substitution pattern—an ortho-amino acetyl group with a para-ethyl substituent—makes it a key intermediate for constructing more complex molecular architectures, particularly in the development of novel pharmaceutical agents. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, including cyclization reactions to form heterocyclic scaffolds or derivatization of the primary amine.

The efficiency, scalability, and regiochemical purity of the synthetic route to this intermediate are paramount for researchers and drug development professionals. A suboptimal synthesis can lead to low yields, difficult-to-separate isomeric impurities, and increased production costs. This guide provides an in-depth comparison of two plausible synthetic strategies for obtaining this compound, detailing the underlying chemical principles, step-by-step protocols, and a critical evaluation of their respective advantages and disadvantages.

Route 1: Friedel-Crafts Acylation of Protected 3-Ethylaniline

This strategy represents a direct approach to forming the target's carbon skeleton via an electrophilic aromatic substitution. The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring.[3][4] To execute this reaction on an aniline derivative, the highly reactive amino group must first be protected. This prevents it from reacting as a Lewis base with the AlCl₃ catalyst and transforms it into an ortho-, para-directing acetamido group, which is essential for guiding the acylation.[5]

Synthetic Workflow

Caption: Workflow for Route 1 via Friedel-Crafts Acylation.

Causality and Mechanistic Insights

The success of this route hinges on the directing effects of the substituents on the N-(3-ethylphenyl)acetamide intermediate. Both the acetamido group (at C1) and the ethyl group (at C3) are activating, ortho-, para-directors. Their combined influence directs the incoming electrophile (the acylium ion) to positions C2, C4, and C6.[6]

-

Acylation at C6: This yields the precursor to the desired product. This position is ortho to the powerful acetamido directing group.

-

Acylation at C4: This yields the isomeric N-(4-acetyl-5-ethylphenyl)acetamide. This position is para to the acetamido group and is often kinetically and thermodynamically favored.

-

Acylation at C2: This position is sterically hindered by both adjacent groups and is therefore disfavored.

Consequently, the reaction inevitably produces a mixture of isomers, presenting a significant purification challenge.

Route 2: Synthesis via a Regiocontrolled Nitro Intermediate

This alternative strategy prioritizes regiochemical control over step economy. It involves the construction of a precisely substituted nitroaromatic precursor, 1-(4-ethyl-2-nitrophenyl)ethanone, followed by a straightforward reduction to yield the final product. The key to this route is the carefully planned sequence of reactions to install the substituents in the correct positions, leveraging the distinct directing effects of functional groups at each stage. This approach is analogous to established syntheses of other substituted aminoacetophenones where reduction of a nitro group is the final step.[7]

Synthetic Workflow

Caption: Workflow for Route 2 via a Nitro Intermediate.

Causality and Mechanistic Insights

This multi-step pathway achieves high regioselectivity through a logical sequence:

-

Protection: Starting with 4-ethylaniline, the amine is protected as an acetamide. This moderates its reactivity and establishes a powerful ortho-directing group.

-

Nitration: The nitration of N-(4-ethylphenyl)acetamide is directed primarily to the position ortho to the strong acetamido director and meta to the weaker ethyl director, selectively yielding N-(4-ethyl-2-nitrophenyl)acetamide.

-

Functional Group Interconversion: The introduction of the acetyl group is more complex. It requires hydrolysis of the amide back to the amine, followed by a Sandmeyer reaction to convert the amino group into a nitrile. The nitrile is then treated with a Grignard reagent (methylmagnesium bromide) to form the ketone. This sequence ensures the acetyl group is placed at the correct position without ambiguity.

-

Reduction: The final step is the selective reduction of the nitro group. This is a high-yielding and clean transformation, commonly achieved by catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing metals like iron or tin in acidic media.[8][9]

Comparative Analysis

| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Synthesis via Nitro Intermediate |

| Starting Materials | 3-Ethylaniline (less common) | 4-Ethylaniline (more common) |

| Number of Steps | 3 | 5-6 (depending on sub-steps) |

| Regioselectivity | Poor. Forms a difficult-to-separate mixture of ortho and para acylated isomers. | Excellent. Each step is designed for high regiochemical control. |

| Key Challenge | Isomer separation and purification. | Multi-step sequence involving potentially hazardous reagents (diazonium salts, cyanides). |

| Scalability | Poor, due to the need for extensive chromatography. | Good, as each step is a well-established, high-yielding reaction with crystalline intermediates. |

| Overall Yield | Low effective yield of the pure desired product. | Moderate to good, despite the number of steps. |

| Ideal Application | Rapid, small-scale exploratory synthesis where mixed isomers can be tolerated or separated. | Large-scale synthesis where high purity of the final product is critical (e.g., pharmaceutical development). |

Detailed Experimental Protocols

Protocol for Route 1: Friedel-Crafts Acylation

Step 1: Synthesis of N-(3-ethylphenyl)acetamide

-

In a round-bottom flask, dissolve 3-ethylaniline (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise, followed by pyridine (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

To a flask containing anhydrous aluminum chloride (AlCl₃, 2.5 eq), add dichloroethane and cool to 0 °C.

-

Slowly add acetyl chloride (1.2 eq).

-

Add a solution of N-(3-ethylphenyl)acetamide (1.0 eq) in dichloroethane dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature for 12-18 hours.

-

Carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl.[4]

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate.

-

The crude product will be a mixture of isomers requiring purification by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Hydrolysis to this compound

-

Combine the purified N-(2-acetyl-5-ethylphenyl)acetamide isomer with 6M aqueous HCl.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the solution to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product.

Protocol for Route 2: Synthesis via Nitro Intermediate

Step 1 & 2: Synthesis of N-(4-ethyl-2-nitrophenyl)acetamide

-

Protect 4-ethylaniline with acetic anhydride as described in Route 1, Step 1.

-

To a flask containing the resulting N-(4-ethylphenyl)acetamide, add concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the internal temperature below 10 °C.

-

Stir for 2 hours at 0-5 °C.

-

Pour the reaction mixture onto crushed ice. Filter the resulting yellow precipitate, wash with cold water until neutral, and dry to obtain N-(4-ethyl-2-nitrophenyl)acetamide.

Step 3a: Hydrolysis to 4-Ethyl-2-nitroaniline

-

Reflux the N-(4-ethyl-2-nitrophenyl)acetamide from the previous step in a mixture of ethanol and concentrated HCl for 5 hours.

-

Cool the mixture and pour it into water. Neutralize with NaOH solution to precipitate the product.

-

Filter, wash with water, and dry to yield 4-ethyl-2-nitroaniline.

Step 3b: Sandmeyer Reaction and Grignard Addition

-

Diazotization: Dissolve 4-ethyl-2-nitroaniline in aqueous HCl and cool to 0 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution.

-

Warm the mixture to 50 °C and stir for 1 hour. Extract the resulting 4-ethyl-2-nitrobenzonitrile with toluene.

-

Grignard Reaction: To a solution of methylmagnesium bromide (CH₃MgBr, 2.0 eq) in THF, add the 4-ethyl-2-nitrobenzonitrile solution dropwise. Reflux for 4 hours.

-

Cool the reaction and quench by careful addition of aqueous HCl. Stir for 1 hour to hydrolyze the imine intermediate.

-

Extract with ethyl acetate, wash, dry, and concentrate. Purify by column chromatography to yield 1-(4-ethyl-2-nitrophenyl)ethanone.

Step 4: Reduction to this compound

-

Dissolve 1-(4-ethyl-2-nitrophenyl)ethanone in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr shaker apparatus under 50 psi of H₂ gas until hydrogen uptake ceases.

-

Filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the pure final product.

Conclusion

For the synthesis of this compound, the choice of route is a classic trade-off between brevity and precision.

-

Route 1 (Friedel-Crafts Acylation) is conceptually straightforward but is severely hampered by a lack of regioselectivity. The formation of isomeric products necessitates challenging purification steps, drastically lowering the practical yield and making it unsuitable for large-scale production.

-

Route 2 (Synthesis via Nitro Intermediate) is significantly longer and more complex, involving several discrete chemical transformations. However, its major advantage is the exceptional control over regiochemistry. Each step is designed to install a functional group at a specific, desired position, culminating in a clean final product.

For researchers in drug development and process chemistry, where purity and scalability are non-negotiable, Route 2 is the superior strategy . Despite its length, the predictability and control it offers ensure the reliable production of high-purity this compound, a critical requirement for advancing a pharmaceutical pipeline.

References

-

Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). [Link][7]

-

Counceller, C. M., Eichman, C. C., Wray, B. C., Welin, E. R., & Stambuli, J. P. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. [Link][11]

-

Pearson. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. [Link][12]

-

Google Patents. (n.d.). Method of friedel-crafts acylation of anilides. [5]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][13]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link][14]

-

Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (n.d.). Organic Syntheses Procedure. [Link][15]

-

Google Patents. (n.d.). Preparation method for 4-aminoacetophenone. [16]

-

Google Patents. (n.d.). Preparation of aminoacetophenones. [17]

-

PubChem. 1-(2-Amino-4-ethoxy-5-ethylphenyl)ethanone. [Link][18]

-

PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link][19]

-

Jetir.Org. (n.d.). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. [Link][8]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link][20]

-

ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link][9]

-

Brough, P. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2276–2311. [Link][21]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). [Link][22]

-

Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 395-406. [Link][23]

-

RASĀYAN Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link][24]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C10H13NO | CID 21479428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 17. US2753376A - Preparation of aminoacetophenones - Google Patents [patents.google.com]

- 18. 1-(2-Amino-4-ethoxy-5-ethylphenyl)ethanone | C12H17NO2 | CID 171034035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. asianpubs.org [asianpubs.org]

- 23. library.dmed.org.ua [library.dmed.org.ua]

- 24. Bot Verification [rasayanjournal.co.in]

A Comparative Guide to Aminoketone Building Blocks: Profiling 1-(2-Amino-4-ethylphenyl)ethanone

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Aminoketones, bifunctional scaffolds containing both an amine and a ketone, are a cornerstone of medicinal chemistry and materials science, offering versatile reactivity for the construction of complex molecular architectures.[1] This guide provides an in-depth comparison of "1-(2-Amino-4-ethylphenyl)ethanone" with other key aminoketone building blocks, offering insights into their reactivity, physicochemical properties, and applications, supported by experimental data.

Introduction to Aminoketone Building Blocks: The Power of Bifunctionality

Aminoketones are invaluable synthons due to the orthogonal reactivity of their constituent functional groups. The nucleophilic amino group and the electrophilic keto group can engage in a wide array of chemical transformations, either independently or in concert to form heterocyclic systems. Their utility is particularly pronounced in the synthesis of privileged scaffolds in drug discovery.

This guide will focus on the comparative analysis of ortho-aminoaryl ketones, a class of α-aminoketones, with a special emphasis on how aromatic substitution patterns influence their synthetic utility. We will also draw comparisons with β-aminoketones to highlight the impact of the relative positioning of the amino and keto groups.

Featured Building Block: this compound

Structure and Physicochemical Properties

This compound is a substituted 2'-aminoacetophenone. The presence of an electron-donating ethyl group at the para-position relative to the amino group subtly influences its electronic properties and, consequently, its reactivity.

| Property | This compound | 2'-Aminoacetophenone | 1-(2-Amino-4-methoxyphenyl)ethanone | 1-(2-Amino-4-chlorophenyl)ethanone |

| CAS Number | 21479428 | 551-93-9 | 39903-01-0 | 39061-72-8 |

| Molecular Formula | C₁₀H₁₃NO | C₈H₉NO | C₉H₁₁NO₂ | C₈H₈ClNO |

| Molecular Weight | 163.22 g/mol | 135.16 g/mol [2] | 165.19 g/mol | 169.61 g/mol [3] |

| Appearance | Not specified | Yellow to yellow-brown liquid[4] | Not specified | Not specified |

| Melting Point | Not specified | 20 °C[2] | Not specified | Not specified |

| Boiling Point | Not specified | 85-90 °C at 0.5 mmHg[4] | Not specified | Not specified |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane, limited solubility in water.[5] | Soluble in dichloromethane, DMSO, and slightly in methanol.[4] | Not specified | Not specified |

Key Synthetic Application: The Friedländer Annulation

The ortho-disposition of the amino and acetyl groups in this compound makes it an ideal substrate for the Friedländer synthesis, a powerful method for constructing quinoline rings.[6] Quinolines are a prominent class of heterocycles found in numerous natural products and pharmaceuticals.[7] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an enolizable ketone or ester.[8]

The general mechanism for the Friedländer synthesis can proceed via two primary pathways:

Caption: Two viable mechanisms for the Friedländer quinoline synthesis.

The electron-donating nature of the ethyl group in this compound is expected to enhance the nucleophilicity of the amino group, potentially accelerating the initial condensation step of the Friedländer reaction compared to the unsubstituted 2'-aminoacetophenone.

Comparative Analysis with Other Aminoketone Building Blocks

The utility of an aminoketone building block is dictated by the interplay of its electronic and steric properties, as well as the relative positioning of its functional groups.

Ortho-Aminoaryl Ketones: The Impact of Substitution

To illustrate the effect of substituents on the aromatic ring, we compare this compound with its parent compound, 2'-aminoacetophenone, and analogues bearing electron-donating (methoxy) and electron-withdrawing (chloro) groups.

Reactivity in Friedländer Synthesis:

While specific comparative yield data under identical conditions is scarce in the literature, the electronic effects of the substituents allow for a rational prediction of their relative reactivity.

| Building Block | Substituent Effect | Expected Impact on Friedländer Reactivity |

| This compound | Electron-donating (inductive) | Increased nucleophilicity of the amino group, potentially leading to faster reaction rates. |

| 2'-Aminoacetophenone | Unsubstituted (Baseline) | Standard reactivity. |

| 1-(2-Amino-4-methoxyphenyl)ethanone | Strongly electron-donating (resonance) | Markedly increased nucleophilicity of the amino group, likely resulting in higher reactivity and potentially milder reaction conditions. |

| 1-(2-Amino-4-chlorophenyl)ethanone | Electron-withdrawing (inductive and resonance) | Decreased nucleophilicity of the amino group, which may lead to slower reaction rates and require harsher conditions or more active catalysts. |

The choice of catalyst and reaction conditions (e.g., acid or base catalysis, temperature) is crucial and can often be tailored to the specific substrate to optimize yields.[9] For instance, more electron-deficient systems might benefit from stronger acid catalysis to enhance the electrophilicity of the carbonyl group.

Positional Isomerism: 2'-Aminoacetophenone vs. 4'-Aminoacetophenone

A comparison between 2'-aminoacetophenone and its isomer, 4'-aminoacetophenone, starkly illustrates the importance of the relative positioning of the functional groups.

-

2'-Aminoacetophenone : The ortho-positioning of the amino and acetyl groups facilitates intramolecular cyclization reactions, making it a prime substrate for the Friedländer synthesis.[4]

-

4'-Aminoacetophenone : With the amino and acetyl groups in a para-relationship, intramolecular cyclization is not feasible. Instead, each functional group reacts independently, behaving as a typical aniline and acetophenone.[4] For example, the amino group can undergo diazotization, while the acetyl group can participate in reactions like the Claisen-Schmidt condensation to form chalcones.

Caption: Divergent reactivity of ortho- and para-aminoacetophenone isomers.

α- vs. β-Aminoketones: A Shift in Reactivity

The distance between the amino and keto groups also dramatically alters the chemical behavior of the building block.

-

α-Aminoketones (e.g., 2-Aminoacetophenone) : These are characterized by the amino group being on the carbon adjacent to the carbonyl. As discussed, ortho-aminoaryl ketones are precursors to quinolines. Other α-aminoketones are important in the synthesis of heterocycles like pyrazines and pyrroles.

-

β-Aminoketones : With the amino group on the β-carbon relative to the carbonyl, these compounds are typically synthesized via the Mannich reaction or aza-Michael addition.[1][10] They are valuable precursors for the synthesis of β-amino alcohols, β-lactams, and other biologically active molecules.[11] Their synthesis and applications represent a distinct area of organic chemistry compared to their α-isomers.[12][13]

Experimental Protocols

General Protocol for Friedländer Quinoline Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

2-Aminoaryl ketone (e.g., this compound) (1 equivalent)

-

Enolizable ketone (e.g., ethyl acetoacetate) (1.1 - 1.5 equivalents)

-

Catalyst (e.g., p-toluenesulfonic acid, iodine, or a base like KOH)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

-

To a round-bottom flask, add the 2-aminoaryl ketone, the enolizable ketone, and the solvent (if applicable).

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General experimental workflow for the Friedländer synthesis.

Conclusion

This compound is a valuable building block for organic synthesis, particularly for the construction of substituted quinolines via the Friedländer annulation. Its reactivity is subtly enhanced by the presence of the electron-donating ethyl group when compared to the parent 2'-aminoacetophenone. The choice of an aminoketone building block should be guided by a thorough understanding of the influence of substitution patterns and isomerism on chemical reactivity. For the synthesis of quinolines, ortho-aminoaryl ketones are indispensable, with their reactivity tunable through the electronic nature of substituents on the aromatic ring. In contrast, other positional isomers and β-aminoketones offer access to a diverse range of alternative molecular scaffolds. This guide serves as a foundational resource for researchers to make informed decisions in the selection and application of aminoketone building blocks for their specific synthetic targets.

References

- A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers - Benchchem. (URL not available)

- Cheng, S. S., Jonsson, S., & Semeniuk, F. T. (1962). Synthesis of alpha- and beta-amino ketone analogs of amino acids as antibacterial agents. Journal of pharmaceutical sciences, 51, 108–113.

- A Comparative Guide to the Synthesis of β-Amino Ketones: Beyond the Mannich Reaction - Benchchem. (URL not available)

- Nguyen, N. H., Hughes, A. B., & Schiesser, B. E. (2014). Stereoselective Synthesis and Application of β-Amino Ketones. Current Organic Chemistry, 18(2), 239-276.

- PubChem Compound Summary for CID 11086, 2'-Aminoacetophenone.

- Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). To Chemistry Journal, 7, 24-48.

- A Comparative Guide to the Synthesis of Quinolines via 2'-Aminoacetophenone Derivatives: A Mechanistic and Experimental Over - Benchchem. (URL not available)

- Friedländer Quinoline Synthesis - Alfa Chemistry. (URL not available)

- Momoli, C., Morlacci, V., Chiarini, M., Palombi, L., & Arcadi, A. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Molbank, 2023(4), M1712.

- Friedländer synthesis - Wikipedia. (URL not available)

- This compound product page. EvitaChem. (URL not available)

- Friedlaender Synthesis - Organic Chemistry Portal. (URL not available)

- 2-AMINOACETOPHENONE (FOR SYNTHESIS)

- Aminoaldehydes and aminoketones - Wikipedia. (URL not available)

- A Comparative study of quinoline synthesis methods (Skraup vs. Friedlander) - Benchchem. (URL not available)

- 2-Aminoacetophenone - Wikipedia. (URL not available)

- Quinoline Series: Synthesis – openlabnotebooks.org. (URL not available)

- Some important β-amino ketones, both synthetic and natural, and their biological properties.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(37), 22043–22064.

- Friedlander quinoline synthesis. (URL not available)

- Quinoline Synthesis PDF - Scribd. (URL not available)

- Friedländer synthesis - SynArchive. (URL not available)

- Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and...

- Friedlaender Synthesis - Organic Chemistry Portal. (URL not available)

- PubChem Compound Summary for CID 13574717, 1-(2-Amino-4-chlorophenyl)ethanone.

- Showing Compound 2-Aminoacetophenone (FDB010572) - FooDB. (URL not available)

- PubChem Compound Summary for CID 171034035, 1-(2-Amino-4-ethoxy-5-ethylphenyl)ethanone.

- Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (URL not available)

- Friedländer Synthesis - J&K Scientific LLC. (URL not available)

- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (URL not available)

- Different catalytic approaches of Friedländer synthesis of quinolines - PMC. (URL not available)

- Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL not available)

- PubChem Compound Summary for CID 21479428, this compound.

- 1-(4-AMINO-2-CHLOROPHENYL)ETHANONE - MySkinRecipes. (URL not available)

- Amino-4,5-dimethoxyphenyl)ethanone: A Versatile Chemical Building Block - Benchchem. (URL not available)

- PubChem Compound Summary for CID 14523512, 1-(2-Amino-4-hydroxyphenyl)ethanone.

- the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure. (URL not available)

- A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone - Technical Disclosure Commons. (URL not available)

- Applications for Medicinal Chemistry - IMSERC - Northwestern University. (URL not available)

- 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1) - NIH. (URL not available)

- Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. (URL not available)

Sources

- 1. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 2. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Amino-4-chlorophenyl)ethanone | C8H8ClNO | CID 13574717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Efficient synthesis of β’-amino-α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of alpha- and beta-amino ketone analogs of amino acids as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-aminoacetophenone, 551-93-9 [thegoodscentscompany.com]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Amino-4-ethylphenyl)ethanone

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, 1-(2-Amino-4-ethylphenyl)ethanone, a substituted aromatic amine and ketone, presents a unique set of handling requirements that necessitate a robust understanding of its potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a self-validating system, this protocol is designed to empower researchers to work with confidence and safety.

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is paramount.[7][8] This involves evaluating the scale of the experiment, the physical form of the chemical (solid or in solution), and the specific manipulations to be performed.

Key Potential Hazards:

-

Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3]

-

Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[9]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[6][10]

-

Flammability: While the flammability of this specific compound is not documented, the ketone functional group suggests it may be a combustible liquid.[11][12]

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios. This tiered approach ensures that the level of protection is commensurate with the associated risk.

| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |

| Handling Small Quantities of Solid (<1g) in a Well-Ventilated Area | Nitrile gloves (double-gloving recommended) | Safety glasses with side shields | Standard laboratory coat | Not generally required, but available for nuisance dust |

| Preparing Solutions or Handling Liquids | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical splash goggles | Chemical-resistant lab coat or apron over a standard lab coat | Use in a certified chemical fume hood is strongly recommended. If not feasible, a respirator with an organic vapor cartridge may be necessary. |

| Running Reactions and Work-ups | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical splash goggles and a face shield | Chemical-resistant lab coat or apron over a standard lab coat | All operations should be conducted in a certified chemical fume hood. |

| Large-Scale Operations (>10g) | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical splash goggles and a full-face shield | Chemical-resistant suit or coveralls | A full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) should be considered. |

| Spill Cleanup | Heavy-duty chemical-resistant gloves | Chemical splash goggles and a face shield | Chemical-resistant suit or coveralls | Respirator with appropriate cartridges for the materials involved. |

Procedural Guidance for Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The following workflow diagram illustrates the logical sequence for donning and doffing PPE to prevent cross-contamination.

Caption: Waste Disposal Decision Tree

By adhering to these rigorous safety protocols and employing the recommended personal protective equipment, researchers can effectively mitigate the risks associated with handling this compound. This proactive approach to safety not only protects the individual but also fosters a culture of responsibility and excellence within the laboratory.

References

-

Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

-

Environmental Health and Safety, Dartmouth College. Personal Protective Equipment for Laboratories. [Link]

-

MMBT by Metro CAD. Laboratory Personal Protective Equipment (PPE) for Safety and Precision. [Link]

-

Environmental Health & Safety Services, Syracuse University. Personal Protective Equipment. [Link]

-

Chemical Safety Facts. Ketones. [Link]

-

Office of Research, Boston University. (2022). Personal Protection Equipment (PPE) in Laboratories Policy. [Link]

-

Univar Solutions. (2023). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

Univar Solutions. (2023). What are the Health and Safety Guidelines for Using Amines?. [Link]

-

Scribd. Aromatic Amines Hazcard Overview. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]

-

Mikrolab. (2019). Aromatic Amine Cleaning/Developing Solution Safety Data Sheet. [Link]

-

Chemfax. (2021). Methyl-Ethyl-Ketone-SDS-Version-5-2021.pdf. [Link]

-

New Jersey Department of Health. Hazard Summary: Methyl Ethyl Ketone. [Link]

-

Centers for Disease Control and Prevention. Methyl Ethyl Ketone. [Link]

-

Term. (2025). Aromatic Amine Pollution. [Link]

-

PubChem. 1-(2-Amino-4-ethoxy-5-ethylphenyl)ethanone. [Link]

-

Oxford Lab Fine Chem. Material Safety Data Sheet - 2-amino acetophenone. [Link]

-

Synerzine. (2018). Safety Data Sheet - Ethanone, 1-(4-ethylphenyl)-. [Link]

-

Environmental Protection Agency. Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- Properties. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. [Link]

-

PubChem. 4'-Ethylacetophenone. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]

- 6. CCOHS: Methyl Ethyl Ketone [ccohs.ca]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. pharmacopoeia.com [pharmacopoeia.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.